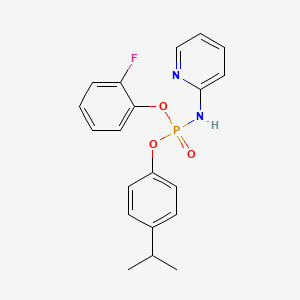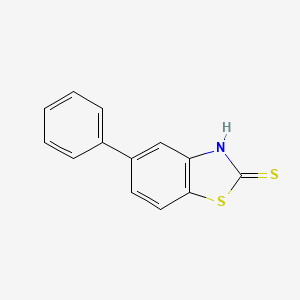![molecular formula C14H14N2O2S B11696858 4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)
4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲氧基-N'-[(E)-(3-甲基噻吩-2-基)亚甲基]苯甲酰肼是一种有机化合物,属于酰肼类。其特征在于苯环上连接有甲氧基,而酰肼部分连接有甲基噻吩基。
准备方法
合成路线和反应条件
4-甲氧基-N'-[(E)-(3-甲基噻吩-2-基)亚甲基]苯甲酰肼的合成通常涉及4-甲氧基苯甲酰肼与3-甲基噻吩-2-甲醛之间的缩合反应。该反应通常在乙醇溶剂中进行,并回流。反应混合物在回流条件下加热数小时,冷却后重结晶即可得到产物。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的文献记载,但一般方法会涉及放大实验室合成规模。这将包括优化反应条件,如温度、溶剂和反应时间,以最大限度地提高产量和纯度。工业生产也可能涉及使用连续流反应器以提高效率和可扩展性。
化学反应分析
反应类型
4-甲氧基-N'-[(E)-(3-甲基噻吩-2-基)亚甲基]苯甲酰肼可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的氧化物。
还原: 还原反应可以将酰肼部分转化为胺类。
取代: 甲氧基和甲基噻吩基可以参与取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应可能涉及在适当条件下使用卤素或亲核试剂。
主要生成产物
氧化: 原化合物的氧化衍生物。
还原: 胺类和其他还原形式的化合物。
取代: 取代衍生物,其中不同的官能团取代了甲氧基或甲基噻吩基。
科学研究应用
4-甲氧基-N'-[(E)-(3-甲基噻吩-2-基)亚甲基]苯甲酰肼在科学研究中具有多种应用:
化学: 用作配位化学中的配体,形成与金属的配合物。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其潜在的治疗作用,特别是在新药开发方面。
工业: 用于合成其他有机化合物和材料。
作用机制
4-甲氧基-N'-[(E)-(3-甲基噻吩-2-基)亚甲基]苯甲酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与金属离子结合,形成具有独特性质的配位络合物。在生物系统中,它可能与酶或受体相互作用,从而导致各种生物效应。确切的途径和靶标取决于具体的应用和背景。
相似化合物的比较
类似化合物
- 4-甲氧基-N'-[(3-甲基-2-噻吩基)亚甲基]苯甲酰肼
- 4-羟基-N'-[(3-羟基-4-甲氧基苯基)亚甲基]苯甲酰肼
- 4-甲氧基-N'-[(吡啶-4-基)亚甲基]苯甲酰肼
独特之处
4-甲氧基-N'-[(E)-(3-甲基噻吩-2-基)亚甲基]苯甲酰肼的独特之处在于它同时存在甲氧基和甲基噻吩基,赋予其特殊的化学和生物性质。它能够与金属形成稳定的配位络合物以及其潜在的生物活性,使其成为各个研究领域中备受关注的化合物。
属性
分子式 |
C14H14N2O2S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC 名称 |
4-methoxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H14N2O2S/c1-10-7-8-19-13(10)9-15-16-14(17)11-3-5-12(18-2)6-4-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI 键 |
VNVNPKGTKHDWRQ-OQLLNIDSSA-N |
手性 SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)

![2-{(2E)-2-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696803.png)
![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696808.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11696844.png)
